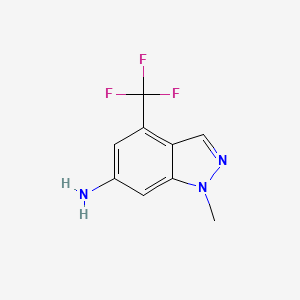
1-methyl-4-(trifluoromethyl)-1H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a trifluoromethyl group and an amine group in this compound makes it particularly interesting for various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-indazol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)aniline and 1-methyl-1H-indazole.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production: Industrial production methods may involve the use of catalysts to increase yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are often employed in large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazoles.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine has several scientific research applications:
Chemistry: In organic chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects. The compound’s ability to interact with biological targets makes it a potential candidate for the treatment of various diseases.
Industry: In the industrial sector, it is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in various biological pathways. For example, it may inhibit kinases or other signaling molecules.
Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-4-(trifluoromethyl)-1H-indazole and 1-methyl-4-(trifluoromethyl)-1H-pyrazole share structural similarities.
Uniqueness: The presence of both the trifluoromethyl group and the amine group in this compound makes it unique
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)indazol-6-amine |
InChI |
InChI=1S/C9H8F3N3/c1-15-8-3-5(13)2-7(9(10,11)12)6(8)4-14-15/h2-4H,13H2,1H3 |
InChI Key |
OPTDKUJSJSZJEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















